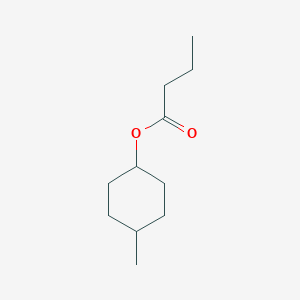
4-Methylcyclohexyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylcyclohexyl butyrate is a chemical compound that has gained attention in recent years due to its potential applications in various fields of science. It is a colorless liquid with a fruity odor that is commonly used in the fragrance industry. However, its use is not limited to this industry only. It has shown promising results in various scientific research applications, making it a subject of interest for researchers worldwide.
Wirkmechanismus
The mechanism of action of 4-Methylcyclohexyl butyrate is not well understood. However, it is believed to interact with the olfactory receptors in the nose, producing a fruity odor. It is also believed to have an effect on the central nervous system, producing a calming effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methylcyclohexyl butyrate are not well understood. However, it has been shown to have a calming effect on the central nervous system, reducing anxiety and stress levels.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methylcyclohexyl butyrate has several advantages and limitations for lab experiments. One of its advantages is its low toxicity, making it safe to handle in the lab. It is also readily available and relatively inexpensive. However, its limitations include its limited solubility in water, making it difficult to use in aqueous solutions. It also has a short shelf life, making it necessary to use fresh samples for experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Methylcyclohexyl butyrate. One potential application is in the development of new fragrances and flavors for the food and beverage industry. It may also have applications in the development of new perfumes and scented products. In addition, further research may be conducted on its potential therapeutic effects, particularly its effects on the central nervous system.
Conclusion
In conclusion, 4-Methylcyclohexyl butyrate is a chemical compound with potential applications in various fields of science. It is commonly used in the fragrance industry and has shown promising results in scientific research applications. Its mechanism of action and biochemical and physiological effects are not well understood, but it has been shown to have a calming effect on the central nervous system. While it has several advantages and limitations for lab experiments, there are several future directions for research on this compound, including its potential therapeutic effects.
Synthesemethoden
4-Methylcyclohexyl butyrate can be synthesized through various methods. One of the most commonly used methods is the esterification of 4-Methylcyclohexanol with Butyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place under reflux conditions, and the product is obtained by distillation and purification.
Wissenschaftliche Forschungsanwendungen
4-Methylcyclohexyl butyrate has shown promising results in various scientific research applications. It has been used as a flavoring agent in food and beverages due to its fruity odor. In addition, it has been used in the fragrance industry to produce perfumes, colognes, and other scented products.
Eigenschaften
CAS-Nummer |
16491-37-5 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
(4-methylcyclohexyl) butanoate |
InChI |
InChI=1S/C11H20O2/c1-3-4-11(12)13-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
QKCCZGILHFUAHN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1CCC(CC1)C |
Kanonische SMILES |
CCCC(=O)OC1CCC(CC1)C |
Andere CAS-Nummern |
16491-37-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



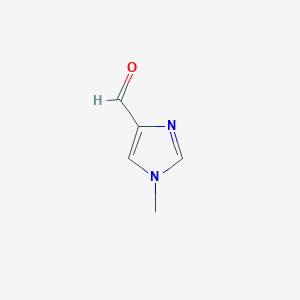
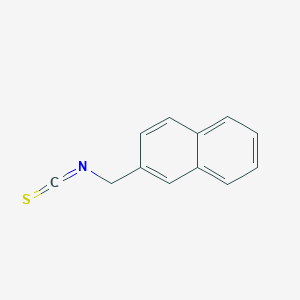
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
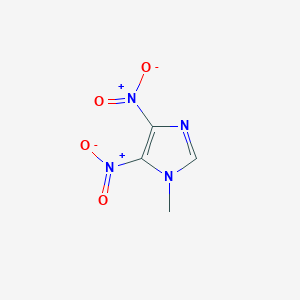

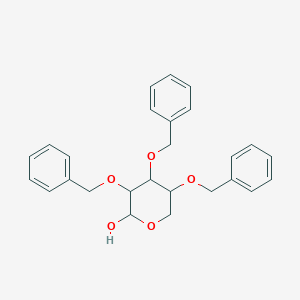




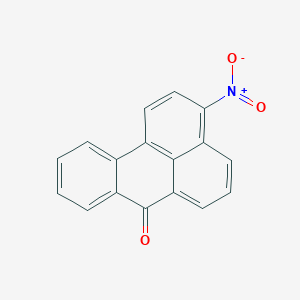
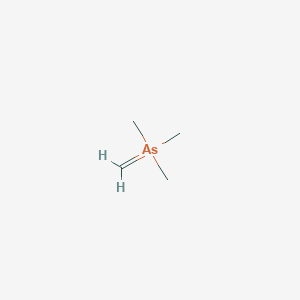
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
